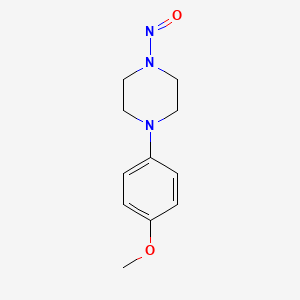

1-(4-Methoxyphenyl)-4-nitrosopiperazine

Descripción

Contextualization of N-Nitrosopiperazines in Modern Chemical Research

N-nitrosopiperazines are a class of chemical compounds characterized by a piperazine (B1678402) ring with a nitroso group (N=O) attached to one of the nitrogen atoms. These molecules have garnered significant attention in modern chemical research due to their dual identity. In organic synthesis, they serve as versatile intermediates. The nitroso group can be manipulated or removed, making N-nitrosopiperazines useful for creating asymmetrically substituted piperazine derivatives, which are key structural motifs in many pharmaceuticals. mdpi.com

From an environmental and health perspective, N-nitrosopiperazines belong to the broader class of N-nitrosamines, many of which are classified as probable human carcinogens. cphi-online.comnih.gov This has prompted extensive research into their formation, detection, and degradation. They can form when secondary amines, like piperazine and its derivatives, react with nitrosating agents such as nitrites or nitrogen oxides. nih.gov This reaction is a significant concern in various industrial and environmental settings, including pharmaceutical manufacturing and amine-based carbon capture technologies designed to mitigate greenhouse gas emissions. researchgate.netacs.org

Significance of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587) as a Model Compound in Chemical Studies

This compound serves as a crucial model compound for several areas of chemical study. Its structure contains the core N-nitrosopiperazine framework but is substituted with a methoxyphenyl group, a common moiety in medicinal chemistry. This makes it a relevant subject for studying the potential formation of nitrosamine (B1359907) impurities during the synthesis and storage of pharmaceuticals containing the 1-(4-methoxyphenyl)piperazine (B173029) scaffold. pharmaffiliates.comsvaklifesciences.com For instance, it is listed as a potential impurity in the synthesis of drugs like Itraconazole. svaklifesciences.com

Studying this specific compound allows researchers to develop and validate highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of trace-level nitrosamine impurities in complex active pharmaceutical ingredients (APIs) and final drug products. rsc.org Furthermore, understanding the kinetics and mechanism of its formation from its precursor, 1-(4-methoxyphenyl)piperazine, provides valuable data that can be applied to minimize or prevent the formation of such impurities in industrial-scale chemical processes.

Scope and Research Trajectories for this compound

Current and future research on this compound is focused on several key trajectories. A primary area is the advancement of analytical techniques for its trace-level quantification. This involves optimizing extraction methods from various matrices and enhancing the sensitivity and specificity of detection, often using sophisticated mass spectrometry techniques. rsc.orgcdnsciencepub.com

Another significant research avenue is the investigation of its formation pathways. Studies on simpler N-nitrosopiperazines have shown that the reaction kinetics are complex and depend on factors like pH, temperature, and the presence of other chemical species. acs.orgnih.gov Applying these models to this compound helps in understanding how its specific substituent (the methoxyphenyl group) influences reactivity and formation rates.

Finally, there is an interest in its chemical reactivity, particularly in the context of organic synthesis. Research may explore the utility of the nitroso group as a protecting group or as a handle for further functionalization of the piperazine ring, leading to the synthesis of novel and complex molecules with potential pharmacological applications.

Chemical and Physical Properties

The following table summarizes key identifiers and physicochemical properties for this compound.

| Property | Value |

| CAS Number | 75051-59-1 |

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| Synonyms | N-Nitroso Itraconazole Impurity 1 |

| Storage Temperature | 2-8°C (Refrigerator) |

Data sourced from Pharmaffiliates and SVAK Lifesciences. pharmaffiliates.comsvaklifesciences.com

Detailed Research Findings: Formation and Analysis

While specific kinetic studies on this compound are not widely published, extensive research on the parent compound, N-nitrosopiperazine (MNPZ), provides a robust model for its behavior.

Mechanism of Formation: The formation of N-nitrosopiperazines typically occurs from the reaction of a secondary amine with a nitrosating agent. In industrial and environmental contexts, this often involves the reaction of piperazine or its derivatives with nitrite (B80452) (NO₂⁻) under acidic conditions or with nitrogen oxides (NOx) present in flue gas. researchgate.net Research on piperazine in carbon capture systems has elucidated a detailed mechanism. acs.orgnih.gov The reaction is found to be first-order with respect to nitrite, the piperazine species, and the hydronium ion concentration. epa.gov A proposed mechanism involves the nucleophilic attack of the amine on the nitrosating agent, leading to the formation of the N-nitroso bond. researchgate.netacs.org This foundational understanding is critical for predicting and controlling the formation of substituted derivatives like this compound.

Analytical Detection and Quantification: The need to detect minute quantities of nitrosamine impurities has driven the development of highly sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of N-nitrosopiperazines in various matrices, including pharmaceutical ingredients and wastewater. rsc.orgmdpi.com

For instance, methods have been developed to quantify N-nitrosopiperazine in treated wastewater at concentrations as low as 0.25 μg/L. scholaris.ca These methods often employ techniques like supported liquid extraction for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for separation. cdnsciencepub.comscholaris.ca Detection is typically achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. rsc.orgscholaris.ca The characteristic transition monitored for N-nitrosopiperazine is the fragmentation of the protonated molecule (m/z 116.1) to a specific product ion (m/z 85.1), corresponding to the loss of the nitrosyl group (HNO). scholaris.ca Similar principles would be applied to develop and validate a method for this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N3O2 |

|---|---|

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)-4-nitrosopiperazine |

InChI |

InChI=1S/C11H15N3O2/c1-16-11-4-2-10(3-5-11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |

Clave InChI |

JOLPXZBXQHYGDW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N2CCN(CC2)N=O |

Origen del producto |

United States |

Chemical Reactivity and Transformation Studies of 1 4 Methoxyphenyl 4 Nitrosopiperazine

Denitrosation Reactions and Deactivation Pathways

Denitrosation, the removal of the nitroso (-NO) group, is a key transformation for N-nitrosamines. This process can be initiated through various chemical pathways, including reactions with acids, reducing agents, or oxidizing agents, as well as interactions with specific electrophiles and nucleophiles. These reactions convert the N-nitrosopiperazine back to its parent secondary amine, 1-(4-Methoxyphenyl)piperazine (B173029), effectively deactivating the N-nitroso functionality.

Protolytic Denitrosation of N-Nitrosopiperazines

Protolytic denitrosation occurs under acidic conditions, where the N-nitroso compound is cleaved to yield the corresponding secondary amine and a nitrosating agent. The generally accepted mechanism involves the initial protonation of the nitrosamine (B1359907). For 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587), this would involve protonation of the oxygen or nitrogen atom of the nitroso group.

The protonated intermediate becomes susceptible to nucleophilic attack, which facilitates the cleavage of the N-N bond. nih.gov The rate of this denitrosation can be significantly accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea. rsc.org The reaction is believed to proceed via a transnitrosation mechanism, where the nucleophile initially attacks the protonated nitrosamine, forming a transient intermediate that then releases the secondary amine and a new nitroso-species (e.g., RS-NO from a thiol). bohrium.comorganic-chemistry.orgresearchgate.net

The reaction can be summarized as follows:

Protonation: The N-nitroso group is protonated by an acid (H-X).

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the nitroso nitrogen.

Cleavage: The N-N bond breaks, releasing the parent amine, 1-(4-Methoxyphenyl)piperazine, and the nitrosated nucleophile (Nu-NO).

The presence of the 4-methoxyphenyl (B3050149) group, an electron-donating substituent, may influence the basicity of the piperazine (B1678402) nitrogens, potentially affecting the initial protonation equilibrium. However, the core reactivity is dominated by the N-nitroso functionality.

Reductive and Oxidative Denitrosation Strategies

Both reductive and oxidative methods can be employed to achieve denitrosation, cleaving the N-N bond to regenerate the parent amine or other derivatives.

Reductive Denitrosation: This is a common and effective strategy for removing the nitroso group. Various reducing agents and catalytic systems have been shown to be effective for the denitrosation of N-nitrosamines. researchgate.net These methods typically convert the nitrosamine back to the corresponding secondary amine. For this compound, this would yield 1-(4-Methoxyphenyl)piperazine. Some strong reductants may further reduce the N-N bond to form the corresponding hydrazine.

| Reagent/System | Product(s) | Notes |

| Catalytic Hydrogenation | ||

| H₂ / Raney Nickel | Secondary Amine | Effective for cleaving the N-N bond. nih.gov |

| H₂ / Pd/C, Pt/C, Rh/C | Hydrazine | Can convert nitrosamines to the corresponding hydrazines. nih.gov |

| Metal-Based Reagents | ||

| NiCl₂ / NaBH₄ | Secondary Amine | A common system for reduction. researchgate.net |

| Fe / NH₄Cl | Secondary Amine | Iron in the presence of an ammonium (B1175870) salt. researchgate.net |

| Zn / NH₄Cl | Secondary Amine | Zinc in the presence of an ammonium salt. researchgate.net |

| CuCl / HCl | Secondary Amine | Copper(I) chloride in acidic medium. researchgate.net |

Oxidative Denitrosation: This pathway is less common in synthetic chemistry but is a recognized metabolic route in biological systems. It can also occur chemically, for instance, in the oxidation of aryl amines to nitroarenes using agents like peroxyacids, where nitroso intermediates are formed and subsequently oxidized. mdpi.com In the context of this compound, a strong oxidizing agent could potentially cleave the N-NO bond or modify other parts of the molecule, such as the aromatic ring.

Reactions with Electrophiles and Nucleophiles for N-Nitroso Group Deactivation

The N-nitroso group can be deactivated through reactions with both electrophiles and nucleophiles, which target different parts of the nitrosamine functionality.

Reactions with Electrophiles: While electrophiles are more commonly associated with the formation of nitrosamines from secondary amines and a nitrosating agent (an electrophile like NO⁺), certain electrophilic interactions can lead to deactivation. For instance, α-lithiated nitrosamines, formed by reaction with a strong base like lithium diisopropylamide (LDA), can react with electrophiles, leading to subsequent denitrosation through electrophilic displacement. nih.gov

Reactions with Nucleophiles: As discussed under protolytic denitrosation, nucleophiles play a key role in the cleavage of the N-N bond, particularly in acidic media. bohrium.com Strong nucleophiles, such as organolithium or Grignard reagents, can also directly attack the electropositive nitroso-nitrogen atom. This attack forms an unstable intermediate that can decompose, leading to the cleavage of the N-N bond and deactivation of the nitrosamine. nih.gov Thiols, like ethanethiol, in the presence of an acid such as p-toluenesulfonic acid (PTSA), have been shown to be effective for the denitrosation of aryl-N-nitrosamines via a transnitrosation strategy. bohrium.comorganic-chemistry.orgresearchgate.net

Transformations at the Piperazine Ring System

The piperazine ring of this compound is a robust heterocyclic scaffold that can undergo various chemical transformations, including functionalization of its C-H bonds or, under more forcing conditions, potential ring cleavage.

Functionalization Reactions of the Piperazine Moiety in this compound

Direct C-H functionalization of the piperazine ring, particularly at the α-carbon atoms adjacent to the nitrogen, is a powerful tool for introducing molecular diversity. While much of the research has focused on piperazines with other protecting groups (like N-Boc), the principles can be extended to N-nitroso derivatives. nih.gov The electron-withdrawing nature of the N-nitroso group is expected to influence the reactivity of the adjacent C-H bonds.

| Functionalization Method | Description | Potential Application to Target Compound |

| Photoredox Catalysis | Utilizes a photocatalyst (e.g., Iridium or organic dyes) to generate an α-amino radical via single-electron transfer. This radical can then couple with various partners like electron-deficient arenes or Michael acceptors. | This method could potentially be used to introduce aryl or alkyl groups at the C2/C6 or C3/C5 positions of the piperazine ring. |

| α-Lithiation Trapping | Involves deprotonation of the α-carbon using a strong base (e.g., sec-BuLi), followed by quenching the resulting anion with an electrophile (e.g., TMSCl, aldehydes, ketones). | The acidity of the α-protons would be influenced by both the N-nitroso and N-aryl groups. This could allow for the introduction of a variety of substituents. |

| Transition-Metal-Catalyzed C-H Activation | Employs transition metals like palladium, rhodium, or copper to directly activate a C-H bond, often guided by a directing group, and couple it with a reaction partner. | While the nitroso group itself can act as a directing group in some C-H activation reactions, its primary role here might be electronic, potentially favoring functionalization at specific positions. researchgate.net |

Ring Opening and Rearrangement Processes

While the piperazine ring is generally stable, it can undergo rearrangement or ring-opening under specific conditions.

Rearrangement Reactions: A relevant transformation for N-aryl nitrosamines is the Fischer-Hepp rearrangement . wikipedia.org This reaction, which typically occurs under acidic conditions (e.g., with HCl), involves the migration of the nitroso group from the nitrogen atom to the para-position of the aromatic ring. wikipedia.org In the case of this compound, the N-1 atom is attached to the methoxyphenyl ring. Although the nitroso group is on the distal N-4 nitrogen, acidic conditions that promote denitrosation could potentially lead to an intermolecular process where the released nitrosating agent C-nitrosates the electron-rich 4-methoxyphenyl ring.

Ring Opening: Ring-opening of the piperazine moiety is not a common reaction under typical synthetic conditions. Such transformations generally require harsh conditions, such as high heat (pyrolysis) or strong reducing agents that can cleave C-N bonds. Studies on the thermal decomposition of N-nitrosopiperazine have shown it to be relatively stable, with slow degradation observed at 150°C. nih.govresearchgate.net Gas-phase studies using mass spectrometry show that fragmentation of protonated N-nitrosopiperazine can lead to loss of the nitroso group and subsequent ring fragmentation, but these high-energy processes may not directly translate to solution-phase reactivity. nih.govresearchgate.net

Reactivity of the 4-Methoxyphenyl Substituent

The reactivity of the 4-methoxyphenyl substituent in this compound is primarily dictated by the electron-donating methoxy (B1213986) group attached to the aromatic ring. This group significantly influences the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The substituent already present on the benzene (B151609) ring governs the rate and regioselectivity of the substitution. wikipedia.orgijrar.org In the case of the 4-methoxyphenyl group, the methoxy (-OCH3) substituent is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the oxygen atom's lone pairs donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to yield 2-substituted products. For instance, nitration using nitric acid and sulfuric acid would introduce a nitro group at the position ortho to the methoxy group. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-methoxyphenyl)-4-nitrosopiperazine |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-methoxyphenyl)-4-nitrosopiperazine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-4-methoxyphenyl)-4-nitrosopiperazine |

Demethylation and Ether Cleavage Reactions

The methoxy group of the 4-methoxyphenyl substituent can be cleaved through ether cleavage reactions, typically under strong acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction converts the methoxyaryl group into a hydroxylaryl (phenolic) group. The process is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this transformation. masterorganicchemistry.commasterorganicchemistry.com

Detailed studies on the related compound, 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, demonstrate a successful demethylation process. core.ac.uk The conversion to the desired 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine was achieved by refluxing with an excess of aqueous hydrobromic acid. core.ac.uk In one procedure, a mixture of HBr and acetic anhydride (B1165640) was refluxed for 12 hours at 140°C to achieve this transformation. core.ac.uk This indicates that the ether linkage in this class of compounds is robust and requires harsh conditions for cleavage. wikipedia.orgcore.ac.uk The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by a nucleophilic attack on the methyl group by the bromide ion. masterorganicchemistry.com

Table 2: Reported Conditions for Demethylation of a Related Compound

| Starting Material | Reagents | Conditions | Product | Source |

| 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine | Hydrobromic acid (HBr), Acetic anhydride | Reflux, 12 hours, 140°C | 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine | core.ac.uk |

Stability Studies of this compound in Various Chemical Environments

The chemical stability of this compound is determined by the lability of its functional groups, primarily the N-nitroso group and the aryl ether bond. While specific stability studies for this exact compound are not extensively detailed in the reviewed literature, the stability can be inferred from the general chemical properties of N-nitrosamines and aryl ethers.

N-nitrosamines are known to be sensitive to acidic conditions. In the presence of strong acids, the N-nitroso group can be cleaved. This reactivity is a key aspect of their chemical behavior. Conversely, they are generally more stable under neutral and basic conditions.

The aryl ether bond, as discussed in the demethylation section (3.3.2), is chemically stable and resistant to cleavage under mild conditions. wikipedia.org Significant energy input and harsh reagents, such as refluxing in strong acids like HBr, are required to break this bond. core.ac.uk Therefore, in most ambient and moderately acidic or basic environments, the 4-methoxyphenyl group itself is expected to remain intact.

Table 3: Predicted Stability of this compound

| Chemical Environment | Predicted Stability | Potentially Labile Group | Notes |

| Strong Acid (e.g., conc. HBr, HCl) | Low | N-Nitroso, Ether Linkage | Cleavage of both the nitroso group and the ether bond is possible, especially with heating. core.ac.uk |

| Mild Acid (e.g., dilute acetic acid) | Moderate | N-Nitroso | The N-nitroso group may undergo slow degradation. The ether bond is expected to be stable. |

| Neutral (e.g., water, PBS pH 7.2) | High | - | The compound is expected to be largely stable. |

| Basic (e.g., NaOH solution) | High | - | The compound is expected to be stable under basic conditions. |

Advanced Analytical Methodologies for the Detection and Quantification of 1 4 Methoxyphenyl 4 Nitrosopiperazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating target analytes from complex matrices, such as active pharmaceutical ingredients (APIs) and drug product formulations, before detection. The choice of technique depends on the physicochemical properties of the analyte, including its volatility and polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Trace Analysis

Liquid chromatography coupled with mass spectrometry is the predominant technique for the analysis of N-nitrosamine impurities. researchgate.net Its high sensitivity, selectivity, and applicability to a wide range of compounds make it ideal for trace-level quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has proven to be a robust method for determining nitrosamine (B1359907) impurities. researchgate.netfda.gov.tw This technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. fda.gov.tw For a compound like 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587), a method would be developed to separate it from the drug substance and other impurities on a reverse-phase column, followed by detection using electrospray ionization (ESI) in positive mode. fda.gov.tw The development of such methods has been successful for analogous compounds like 1-Methyl-4-Nitrosopiperazine (MNP), achieving limits of quantification (LOQ) at the parts-per-million (ppm) level. frontiersin.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers an alternative and equally powerful approach. fda.govfda.gov Techniques using analyzers like Orbitrap or Time-of-Flight (TOF) provide high mass accuracy and resolution, allowing for the confident detection of analytes and differentiation from matrix interferences based on precise mass measurements. fda.gov The FDA has published LC-HRMS methods for the analysis of various nitrosamines, demonstrating their capability to detect and quantify impurities at levels as low as 0.005 ppm. fda.gov This high degree of selectivity ensures the reliability of test results for compounds within this class. fda.gov

Table 1: Representative LC-MS/MS Parameters for N-Nitrosopiperazine Analysis Note: These parameters are based on established methods for similar N-nitrosopiperazine compounds and serve as a guide for method development for this compound.

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC/HPLC |

| Column | C18 or Phenyl-Hexyl (e.g., 2.7 µm, 4.6 mm x 100 mm) fda.gov.tw |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) buffer in water (e.g., pH 9.0) fda.gov.tw |

| Mobile Phase B | Methanol or Acetonitrile fda.gov.tw |

| Flow Rate | 0.3 - 0.6 mL/min fda.gov |

| Injection Volume | 3 - 5 µL fda.gov |

| Ion Source | Electrospray Ionization (ESI), Positive Mode fda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) fda.gov.tw |

| Ion Source Temperature | ~500°C fda.gov.tw |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile N-Nitrosopiperazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including some N-nitrosamines. nih.gov The methodology typically involves solvent extraction followed by direct injection into the GC system, where compounds are separated based on their boiling points and polarity before being detected by a mass spectrometer. nih.gov

However, the application of GC-MS for nitrosamine analysis in pharmaceutical products requires careful consideration. A significant limitation is the potential for thermal degradation of the drug substance or excipients in the hot GC inlet, which could artificially generate the nitrosamine impurity, leading to inaccurate, high-biased results. mdpi.com For instance, some drug substances are known to decompose at elevated temperatures to form N-nitrosamines, making GC-MS an unsuitable method for their analysis. mdpi.com Therefore, the thermal stability of this compound and its corresponding drug matrix would need to be thoroughly evaluated before employing a GC-MS/MS method.

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Optimization

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency, superior resolution, and faster analysis times. nih.gov These advantages are particularly beneficial for the challenging task of separating low-level impurities from a high-concentration API. nih.gov

The development of a UPLC method for this compound would focus on optimizing several key parameters to ensure a robust and sensitive analysis. This includes the selection of an appropriate stationary phase (e.g., BEH C18), optimization of the mobile phase composition (solvents and pH), and fine-tuning the gradient elution profile to achieve a sharp peak shape and baseline separation from any potential isomers or degradation products. nih.govresearchgate.net The increased peak concentration achieved with UPLC often leads to enhanced sensitivity when coupled with a mass spectrometer, which is crucial for trace-level quantification. researchgate.net

Advanced Spectroscopic Characterization

While chromatographic techniques are essential for separation and quantification, advanced spectroscopic methods are required for the unambiguous identification and structural confirmation of impurities like this compound.

High-Resolution Mass Spectrometry for Structural Confirmation and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry for the structural confirmation of unknown compounds. fda.gov By providing a highly accurate mass measurement (typically with an error of <5 ppm), HRMS enables the determination of a molecule's elemental composition. fda.govmdpi.com This capability is invaluable for distinguishing the target analyte from other compounds that may have the same nominal mass but a different elemental formula (isobaric interferences). fda.gov

For this compound (C₁₁H₁₅N₃O₂), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. An HRMS instrument would measure the mass-to-charge ratio (m/z) of the ion, and if the measured value matches the theoretical value within a narrow tolerance, it provides strong evidence for the assigned elemental composition, thus confirming the identity of the compound.

Table 2: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Monoisotopic Mass | 221.1164 g/mol |

| Ion Form | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 222.1237 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. scilit.com While MS provides information about molecular weight and elemental formula, NMR provides detailed insight into the specific arrangement and connectivity of atoms within a molecule. core.ac.uk Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments (e.g., COSY, HMBC) are used to assemble the molecular structure piece by piece.

For the structural confirmation of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the methoxy (B1213986) (-OCH₃) group, the protons on the aromatic ring, and the protons on the piperazine (B1678402) ring. The chemical shifts and splitting patterns of the piperazine protons would be influenced by the presence of the electron-withdrawing nitroso group. researchgate.net A definitive structural assignment would be achieved by integrating data from various NMR experiments to confirm the precise location of the methoxy group on the phenyl ring and the nitroso group on the piperazine nitrogen.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-4-Nitrosopiperazine (MNP) |

| N-Nitrosamines |

| Ammonium formate |

| Methanol |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the qualitative analysis of this compound, providing valuable information about its key functional groups and electronic structure.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit several key absorption bands that correspond to its distinct structural features. The presence of the methoxy group on the phenyl ring would be indicated by C-O stretching vibrations. The piperazine ring and its substituents would also produce a complex fingerprint region. The N-N=O stretching of the nitroso group is a particularly important diagnostic peak.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (piperazine ring) | Stretching | 3000-2850 |

| C=C (aromatic ring) | Stretching | 1600-1450 |

| N-N=O (nitroso) | Stretching | ~1450-1425 |

| C-O (methoxy) | Asymmetric Stretching | ~1250 |

| C-O (methoxy) | Symmetric Stretching | ~1040 |

| C-N (piperazine) | Stretching | 1200-1020 |

UV-Vis Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is anticipated to show absorption maxima related to its chromophoric moieties: the methoxyphenyl group and the nitrosopiperazine group. The methoxyphenyl group typically exhibits strong absorption bands in the UV region. The nitroso group also contributes to the UV absorption profile. For similar piperazine derivatives, UV absorption maxima have been observed at multiple wavelengths, for instance, around 204 nm, 241 nm, and 294 nm for 1-(4-methoxyphenyl)piperazine (B173029) hydrochloride. caymanchem.com

Sample Preparation Strategies for Complex Chemical Matrices

The accurate analysis of this compound in complex samples, such as environmental or biological matrices, necessitates effective sample preparation to isolate the analyte from interfering substances.

Several techniques can be employed for the extraction and pre-concentration of this compound:

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, a C18 or a mixed-mode cation exchange sorbent could be effective, depending on the sample pH and matrix composition.

Liquid-Liquid Extraction (LLE): LLE is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. The choice of organic solvent is crucial and depends on the polarity of the analyte.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber and is then thermally desorbed into the injection port of a gas chromatograph. This method is particularly useful for volatile and semi-volatile compounds.

The presence of co-extracted matrix components can significantly impact the ionization efficiency of the analyte in mass spectrometry-based methods, leading to either suppression or enhancement of the signal. To ensure accurate quantification, these matrix effects must be addressed. A common and effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be a deuterated analog, which co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the signal. In the analysis of a related compound, 1-methyl-4-nitrosopiperazine, a deuterated internal standard (MNP-d4) was successfully used. fda.gov.tw

Validation Parameters for Research-Grade Analytical Methods

The development of a robust analytical method requires rigorous validation to ensure its performance characteristics are well-defined and suitable for its intended purpose.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability to differentiate the analyte from other structurally similar compounds. High-resolution chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for separating this compound from potential interferences. The coupling of these separation techniques with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides a high degree of selectivity and specificity, as the identification is based on both retention time and the mass-to-charge ratio of the parent ion and its fragments. For instance, in the analysis of a similar compound, GC coupled with mass spectrometry was used to distinguish it from other compounds with the same retention time. nih.gov

For many research applications, it is crucial to detect and quantify this compound at very low concentrations. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Achieving ultra-low LODs and LOQs often requires the use of highly sensitive instrumentation, such as LC-MS/MS, and effective sample enrichment procedures. For a related nitrosopiperazine, an LOQ of 0.05 μg/g has been reported, demonstrating the potential for sensitive detection. fda.gov.tw

Theoretical and Computational Chemistry Studies of 1 4 Methoxyphenyl 4 Nitrosopiperazine

Quantum Chemical Calculations for Structure and Bonding

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and bonding characteristics of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587). These methods model the molecule's electronic structure to determine its most stable geometric arrangement and electronic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The geometric structure of this compound can be optimized using sophisticated computational methods like Density Functional Theory (DFT) and ab initio calculations. dtic.mil DFT methods, particularly with hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), are widely used for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less detailed, approach to geometry optimization. researchgate.net

These calculations systematically adjust the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy, and thus most stable, molecular structure. For this compound, this process would likely predict a piperazine (B1678402) ring in a stable chair conformation, with the bulky 4-methoxyphenyl (B3050149) and smaller nitroso groups attached to the nitrogen atoms. The optimization would provide precise values for key structural parameters, which are essential for understanding the molecule's physical and chemical properties.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: These are representative values based on calculations for analogous structures. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (Aromatic-Piperazine) | ~1.40 |

| N-N (Nitroso) | ~1.35 | |

| N=O (Nitroso) | ~1.22 | |

| C-O (Methoxy) | ~1.36 | |

| **Bond Angles (°) ** | C-N-C (Piperazine Ring) | ~110 |

| C-N-N (Piperazine-Nitroso) | ~118 |

Conformational Analysis and Energetic Minima

Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of this compound and their relative energies. Due to the flexibility of the piperazine ring and the rotation around the C-N bond connecting the phenyl group, the molecule can exist in several conformations.

Computational studies on similar structures, such as N-(4-methoxyphenyl)piperazine, have shown that the piperazine ring predominantly adopts a chair conformation. researchgate.net In this arrangement, substituents on the nitrogen atoms can be in either an axial or equatorial position. For this compound, the bulky 4-methoxyphenyl group is strongly favored to be in the equatorial position to minimize steric hindrance, which would represent the global energetic minimum. The less bulky nitroso group would consequently also influence the final conformational preference. By mapping the potential energy surface through systematic rotation of bonds, the various low-energy conformers and the energy barriers between them can be determined.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich 4-methoxyphenyl ring, which can act as an electron donor. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitroso group and the adjacent nitrogen atom of the piperazine ring, which can act as an electron acceptor. malayajournal.org

Mulliken population analysis is a computational method used to calculate the partial charge distribution over the atoms in the molecule. This analysis helps in identifying electrophilic (positive charge) and nucleophilic (negative charge) sites. In this molecule, the oxygen and nitrogen atoms of the nitroso group are expected to carry a negative charge, while the attached nitrogen and adjacent carbons would be more electrophilic.

Table 2: Predicted Electronic Properties for this compound Note: These values are illustrative and based on typical results for similar molecular fragments.

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Associated with the electron-donating methoxyphenyl group. |

| LUMO Energy | ~ -1.5 eV | Associated with the electron-accepting nitrosopiperazine moiety. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates moderate chemical stability and reactivity. |

Thermochemical Properties and Stability Prediction

Computational methods are also valuable for predicting the thermodynamic stability of this compound, including its heat of formation and potential for decomposition.

Calculation of Enthalpies of Formation and Bond Dissociation Energies

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated using high-level computational methods, such as G3 or G4 theory, which provide accurate thermochemical data. dtic.mil

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu For N-nitroso compounds, the BDE of the N-N bond is of particular interest as its cleavage is often the initial step in decomposition. A lower BDE for the N-N bond suggests lower thermal stability. Computational calculations can provide a reliable estimate of this value, which is critical for assessing the molecule's persistence under various conditions. researchgate.net

Assessment of Intrinsic Stability and Decomposition Pathways

The intrinsic stability of this compound is closely linked to its decomposition pathways. Theoretical studies can model these pathways to predict the products and the energy barriers associated with the decomposition reactions.

For N-nitrosopiperazines, a primary decomposition route is the thermal cleavage of the N-N bond, which would result in the formation of a nitric oxide radical (•NO) and a 1-(4-methoxyphenyl)piperazin-4-yl radical. nih.govresearchgate.net Studies on similar nitrosamines have shown that they can be thermally stable up to temperatures around 150°C, but may degrade upon exposure to UV light. nih.gov The subsequent reactions of these radical intermediates would lead to a variety of degradation products. Computational modeling of the reaction coordinates can help elucidate the most likely decomposition mechanisms and the conditions under which they occur. researchgate.netmdpi.com

Reaction Mechanism Modeling

The formation and transformation of this compound are amenable to detailed investigation using theoretical and computational chemistry methods. These approaches provide insights into the underlying molecular processes that are often difficult to probe experimentally.

Computational Elucidation of Nitrosation Pathways

While specific computational studies on the nitrosation of 1-(4-methoxyphenyl)piperazine (B173029) are not extensively documented in the literature, the mechanism can be inferred from detailed quantum chemistry calculations performed on the parent molecule, piperazine. The nitrosation of secondary amines like piperazine is a complex process influenced by the nature of the nitrosating agent and the reaction conditions.

Computational studies on piperazine have revealed that its nitrosation can proceed through various pathways. For instance, with dinitrogen trioxide (N₂O₃) as the nitrosating agent, a novel three-step mechanism has been proposed. This pathway is initiated by the formation of a charge-transfer complex between the piperazine species and N₂O₃. In the context of industrial applications like CO₂ capture, where piperazine is used as a solvent, the presence of carbon dioxide can significantly alter the nitrosation pathways. CO₂ can react with nitrite (B80452) (NO₂⁻) to form a more potent nitrosating agent, ONOCO₂⁻, which can then react with piperazine species. The reactions involving piperazine species with an NH group and N₂O₃ are considered major contributors to nitrosamine (B1359907) formation in absorber units of CO₂ capture systems. nih.gov

The presence of the 4-methoxyphenyl group on the piperazine ring in this compound is expected to influence the nucleophilicity of the nitrogen atoms, thereby affecting the kinetics and thermodynamics of the nitrosation reaction. The electron-donating nature of the methoxy (B1213986) group could potentially enhance the reactivity of the piperazine nitrogen towards nitrosating agents.

Investigation of Transition States and Activation Barriers for Chemical Transformations

The study of transition states and the calculation of activation barriers are fundamental to understanding the kinetics of chemical reactions. For the formation of N-nitrosopiperazine from piperazine and nitrite, an activation energy of 84 ± 2 kJ/mol has been determined experimentally. nih.gov Computational studies using methods like Density Functional Theory (DFT) can model the potential energy surface of such reactions, allowing for the characterization of transition state structures and the calculation of activation energies.

For the parent N-nitrosopiperazine, computational studies using B3LYP/6-311++G(d,p) have been employed to determine the potential energy surface for its fragmentation upon collision-induced dissociation. These studies have identified activation energies for processes like the loss of NO and [H,N,O]. An activation energy slightly above 1 eV was calculated for an intramolecular isomerization preceding the loss of NO. researchgate.net

For this compound, similar computational approaches could be used to investigate the transition states and activation barriers for its formation and subsequent reactions. The methoxyphenyl substituent would likely have a noticeable effect on the geometry and energy of the transition states due to both electronic and steric influences.

Solvent Effects in Theoretical Reaction Studies

Solvent effects play a crucial role in chemical reactions, often influencing reaction rates and even altering reaction mechanisms. Theoretical studies can account for these effects through various solvation models, such as implicit continuum models or explicit solvent models.

In the context of nitrosamine formation, the polarity of the solvent can affect the stability of reactants, intermediates, transition states, and products. For instance, theoretical investigations into the formation of N-nitrosodimethylamine have shown that the inclusion of solvent effects in the calculations is important for accurately predicting the reaction mechanism. researchgate.net The study of piperazine nitrosation in the context of CO₂ capture highlights the importance of the aqueous environment and the presence of other species like CO₂ on the reaction pathways. nih.gov

For this compound, a theoretical study incorporating solvent effects would be essential for a realistic description of its formation and reactivity in solution. The choice of solvent would influence the conformational preferences of the molecule and the energetics of the reaction pathways.

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a powerful toolkit for establishing relationships between the molecular structure of a compound and its chemical reactivity. By calculating various molecular descriptors, it is possible to predict and rationalize the behavior of molecules.

Predictive Modeling of Chemical Behavior based on Electronic and Steric Factors

The chemical behavior of this compound is governed by a combination of electronic and steric factors. The 4-methoxyphenyl group introduces specific electronic and steric features that differentiate it from the unsubstituted N-nitrosopiperazine.

Electronic Factors: The methoxy group (-OCH₃) at the para position of the phenyl ring is an electron-donating group due to resonance. This increases the electron density on the phenyl ring and, through inductive effects, can influence the electronic properties of the piperazine nitrogen atoms. This increased electron density could enhance the nucleophilicity of the non-nitrosated nitrogen, making it more susceptible to electrophilic attack. Computational methods can quantify these effects through calculations of atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbital (HOMO-LUMO) energies.

Quantitative Structure-Activity Relationship (QSAR) studies on N-nitroso compounds have shown that their acute oral toxicity is correlated with molecular descriptors such as polarizability and ionization potential. mdpi.com Such models can be used to predict the biological activity of related compounds. For substituted piperidines, QSAR analyses have indicated that lipophilicity (clog P) and steric parameters play a significant role in their biological activity. nih.gov These findings underscore the importance of both electronic and steric factors in determining the chemical and biological behavior of such molecules.

By combining these computational approaches, a comprehensive model of the structure-reactivity relationships for this compound can be developed, enabling predictions of its reactivity in various chemical environments.

Chemistry of Derivatives and Structural Analogs of 1 4 Methoxyphenyl 4 Nitrosopiperazine

Synthesis of Piperazine (B1678402) Derivatives with Varied N-Substituents

The synthesis of derivatives of 1-(4-methoxyphenyl)-4-nitrosopiperazine (B6179587) fundamentally relies on the versatile chemistry of the piperazine ring. The ability to introduce a wide range of substituents at the nitrogen atoms is a key aspect of creating structural analogs.

Introduction of Different Aromatic and Aliphatic Groups on the Piperazine Nitrogen

The piperazine scaffold is a cornerstone in the synthesis of numerous compounds, and various methods exist to functionalize its nitrogen atoms. researchgate.net The introduction of N-substituents can be achieved through several classical and modern synthetic routes.

Common methods for N-alkylation include nucleophilic substitution and reductive amination. mdpi.com In nucleophilic substitution, piperazine or its derivative acts as a nucleophile, attacking an alkyl halide or sulfonate. mdpi.com Reductive amination involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. Another approach is the reduction of carboxyamides. mdpi.com For instance, mono-N-alkyl piperazines can be synthesized by the condensation of diethanolamine (B148213) with a primary alkyl amine in the presence of a dehydration catalyst like Raney nickel. google.com

For the introduction of aromatic groups (N-arylation), prevalent methods include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and Nucleophilic Aromatic Substitution (SNAr). mdpi.com The SNAr reaction is particularly effective when the aromatic ring is electron-deficient, such as in aza-heterocycles or halobenzenes carrying electron-withdrawing groups. mdpi.com These techniques allow for the modification of the aryl group, leading to novel compounds with potentially enhanced properties. researchgate.net

Table 1: Synthetic Methodologies for N-Substitution of Piperazine

| Method | Substituent Type | Description | Key Reagents/Catalysts |

|---|---|---|---|

| Nucleophilic Substitution | Aliphatic | Reaction of piperazine with alkyl halides or sulfonates. mdpi.com | Alkyl halides (R-X), Base (e.g., K₂CO₃) researchgate.net |

| Reductive Amination | Aliphatic | Condensation of piperazine with an aldehyde or ketone followed by reduction. mdpi.com | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) |

| Buchwald-Hartwig Coupling | Aromatic | Palladium-catalyzed cross-coupling of an aryl halide with the piperazine amine. mdpi.com | Aryl halide, Palladium catalyst, Ligand, Base |

| SNAr Reaction | Aromatic | Nucleophilic substitution on electron-deficient (hetero)arenes. mdpi.com | Electron-deficient aryl halide |

| Diethanolamine Condensation | Aliphatic | Condensation with a primary alkyl amine to form mono-N-alkyl piperazines. google.com | Primary amine, Dehydration catalyst (e.g., Raney Nickel) |

Synthesis of N-Nitrosated Analogs with Modified Phenyl Moieties (e.g., 4-Bromophenyl)

The synthesis of N-nitrosated analogs with variations in the phenyl ring, such as replacing the 4-methoxyphenyl (B3050149) group with a 4-bromophenyl group, involves a two-step conceptual process: synthesis of the N-aryl piperazine precursor, followed by nitrosation.

First, the appropriately substituted N-phenylpiperazine is prepared using the N-arylation methods described previously. For example, 1-(4-bromophenyl)piperazine (B1272185) would be synthesized by reacting piperazine with a 4-bromophenyl halide.

The subsequent step is nitrosation. The N-nitroso group can be introduced by treating the secondary amine of the substituted piperazine with a nitrosating agent. A common and effective method involves the use of nitrous acid (HNO₂), often generated in situ from a mineral acid and an alkali metal nitrite (B80452) such as sodium nitrite. google.com The reaction is typically conducted in an aqueous solution at controlled temperatures, ranging from -30°C to 35°C, followed by a pH adjustment to a range of 4 to 7 to optimize the yield of the N-nitrosopiperazine. google.com This process blocks one of the imino groups, allowing for further selective substitution on the other nitrogen if desired. google.com

Chemical Properties and Reactivity of Analogous N-Nitrosopiperazines

The chemical behavior of N-nitrosopiperazines is significantly influenced by the nature of the substituents on the piperazine ring and the aromatic moiety. These modifications can alter the stability of the nitrosamine (B1359907) group and direct the pathways of chemical transformations.

Comparative Studies of Nitrosamine Stability Across Derivatives

N-nitrosamines exhibit varying degrees of stability depending on their molecular structure and environmental conditions. Studies on N-nitrosopiperazine have shown that it is thermally stable, even at temperatures up to 150°C in aqueous solutions. researchgate.netnih.gov However, it undergoes slow degradation upon exposure to UV light. researchgate.netnih.gov

The formation and decomposition of nitrosopiperazines can reach a steady-state concentration under certain conditions, such as those found in amine scrubbing processes for CO₂ capture. researchgate.net The rate of formation is influenced by factors like pH, being particularly sensitive to hydronium ion concentration. researchgate.netnih.gov The stability and decomposition kinetics are critical parameters. For example, the thermal decomposition of N-nitrosopiperazine is a first-order reaction that depends on the concentration of piperazine and CO₂ loading. researchgate.net The activation energy for the formation of N-nitrosopiperazine from nitrite and piperazine has been determined to be 84 ± 2 kJ/mol. nih.gov

While specific comparative stability data for a series of N-nitrosopiperazine analogs with different phenyl substituents is not detailed in the provided context, general chemical principles suggest that electron-donating groups on the phenyl ring would increase electron density on the piperazine nitrogen, potentially affecting the N-N bond of the nitroso group. Conversely, electron-withdrawing groups would decrease it. These electronic effects would likely translate to differences in thermal and photochemical stability among derivatives.

Influence of Substituents on Chemical Transformation Pathways

Substituents on the piperazine and phenyl rings exert both electronic and steric effects that can influence the molecule's reactivity and transformation pathways. Some studies have proposed that substituent groups on a heterocycle can significantly influence its hydrodenitrogenation (HDN) behavior. mdpi.com

Steric hindrance from bulky substituents can impede the approach of reagents to a reaction center. mdpi.com For example, the presence of methyl groups on the piperazine ring can affect the molecule's ability to interact with catalytic surfaces, thereby altering reaction rates. mdpi.com

Electronic effects, governed by the electron-donating or electron-withdrawing nature of the substituents, can modify the nucleophilicity of the un-nitrosated nitrogen atom and the electrophilicity of the ring carbons. As observed in other six-membered nitrogen heteroaromatic compounds, substituents cause predictable changes in the chemical shifts in ¹³C-NMR spectra, which reflects alterations in the electronic distribution within the molecule. researchgate.net These electronic perturbations directly impact the molecule's reactivity in various chemical transformations, including further substitutions, oxidations, or reductions.

Advanced Synthetic Methodologies for Novel N-Nitrosopiperazine Scaffolds

The development of novel N-nitrosopiperazine scaffolds benefits from cutting-edge synthetic methodologies that allow for more efficient and diverse molecular construction. Recent advances have focused on creating functionalized piperazine precursors through innovative techniques.

One major area of advancement is the C-H functionalization of the piperazine ring itself. Traditionally, substitutions on the piperazine ring are limited to the nitrogen atoms. mdpi.com However, methods like photoredox catalysis now enable the direct C-H arylation and alkylation of the carbon atoms of the piperazine ring. mdpi.com For instance, using an iridium-based photocatalyst, N-Boc protected piperazines can be directly coupled with dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com

Another powerful technique is direct C-H lithiation. Using reagents like s-BuLi in combination with chiral ligands such as sparteine, it is possible to achieve asymmetric lithiation and subsequent functionalization of the α-carbon on N-Boc-protected piperazines. mdpi.com

Furthermore, visible-light-promoted reactions, such as decarboxylative annulation protocols, provide mild and efficient routes to construct 2-aryl or 2-alkyl piperazines from simple precursors. organic-chemistry.org These advanced methods open up new avenues for creating a much wider variety of piperazine scaffolds. Once synthesized, these novel, carbon-substituted piperazines can be subjected to standard N-arylation and nitrosation procedures to generate a new generation of N-nitrosopiperazine analogs with unprecedented structural diversity.

Table 2: Advanced Methodologies for Piperazine Scaffold Synthesis

| Methodology | Targeted Position | Description | Catalyst/Reagent Example |

|---|---|---|---|

| Photoredox C-H Arylation | Ring Carbon (α to N) | Direct coupling of a piperazine C-H bond with an aromatic partner using light energy. mdpi.com | Ir(ppy)₂(dtbbpy)PF₆ |

| Direct C-H Lithiation | Ring Carbon (α to N) | Asymmetric deprotonation and substitution of a C-H bond adjacent to a nitrogen atom. mdpi.com | s-BuLi/(-)-sparteine |

| Decarboxylative Annulation | Ring Carbon | Visible-light-promoted reaction between a diamine and an aldehyde to form the piperazine ring. organic-chemistry.org | [Ir(ppy)₂(dtbpy)]PF₆ |

| Palladium-Catalyzed Cyclization | Ring Formation | Modular synthesis of highly substituted piperazines by coupling a propargyl unit with a diamine. organic-chemistry.org | Palladium catalyst |

Applications in Chemical Engineering and Environmental Chemical Processes

Formation and Fate of N-Nitrosopiperazines in Industrial CO2 Capture Systems

Amine-based scrubbing is a leading technology for post-combustion CO2 capture from sources like fossil fuel-fired power plants. researchgate.net Solvents containing piperazine (B1678402) (PZ) are highly efficient for this purpose due to their fast absorption kinetics and high capacity for CO2. utexas.eduacs.org However, a significant concern is the formation of carcinogenic N-nitrosamines when these amine solvents react with nitrogen oxides (NOx) present in the flue gas. researchgate.netnih.gov

In systems using piperazine, the primary nitrosamine (B1359907) products are 1-nitrosopiperazine (B26205) (also known as mononitrosopiperazine, MNPZ) and N,N'-dinitrosopiperazine (DNPZ). utexas.eduresearchgate.net Nitrogen dioxide (NO2) from the flue gas is absorbed into the amine solution, where it can react with piperazine to form these compounds. researchgate.net The steady-state concentration of MNPZ in an amine scrubber operating with flue gas that has not undergone NOx removal can be on the order of 1 mM, a level reached over approximately 10 days. researchgate.net In contrast, the concentration of DNPZ is typically much lower, around 10⁻⁵ mM. researchgate.net

Kinetic Studies of N-Nitrosopiperazine Formation in Amine Scrubbing Solutions

Kinetic studies are essential for understanding and modeling the formation of nitrosamines in CO2 capture facilities. The formation of MNPZ from the reaction of nitrite (B80452) with piperazine has been studied under various conditions relevant to amine scrubbing processes. researchgate.netnih.gov Research conducted over temperatures ranging from 50 to 135 °C demonstrates that the reaction is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion. researchgate.netnih.govepa.gov

The proposed mechanism for this reaction involves the protonation of the carbamate species, followed by a nucleophilic attack of the resulting carbamic acid, ultimately forming bicarbonate and MNPZ. researchgate.netnih.govepa.gov The activation energy for this reaction has been determined to be 84 ± 2 kJ/mol, with a rate constant of 8.5 × 10³ ± 1.4 × 10³ M⁻²s⁻¹ at 100 °C. researchgate.netnih.gov These kinetic models are critical for predicting nitrosamine accumulation and developing effective mitigation strategies. researchgate.netnih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (Nitrite) | First Order | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50-135 °C |

| Reaction Order (Piperazine Carbamate) | First Order | |

| Reaction Order (Hydronium Ion) | First Order | |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | - |

| Rate Constant (k) at 100 °C | 8.5 × 10³ M⁻²s⁻¹ | - |

Identification of Chemical Factors Influencing Nitrosamine Accumulation in Process Streams

Several chemical factors influence the accumulation of N-nitrosopiperazines in the process streams of CO2 capture plants. The concentration of NOx, particularly NO2, in the inlet flue gas is directly proportional to the steady-state concentration of MNPZ. researchgate.net

Temperature plays a dual role. While MNPZ formation occurs at temperatures above 75°C, higher temperatures also increase the rate of its thermal decomposition. utexas.edu The concentration of piperazine and the CO2 loading (moles of CO2 per mole of alkalinity) also affect both the formation and decomposition rates. utexas.eduresearchgate.net Studies have shown that at temperatures below 75°C, nitrite reacts with piperazine to reach an equilibrium, but MNPZ is not significantly formed. utexas.edu Above this temperature, nitrite concentration decreases rapidly, and MNPZ is formed, eventually reaching a maximum concentration before it begins to decompose. utexas.edu

Chemical Mitigation Strategies for N-Nitrosopiperazine Control in Industrial Effluents

Controlling the formation and emission of N-nitrosopiperazines is a critical challenge for the industrial application of amine scrubbing technology. researchgate.net Mitigation strategies focus on either preventing the formation of nitrosamines or degrading them after they have formed.

Development of Chemical Inhibitors for Nitrosamine Formation

One promising mitigation strategy is the use of chemical inhibitors that can be added to the amine solvent to prevent or reduce the formation of nitrosamines. pharmaexcipients.combohrium.com These inhibitors, often referred to as scavengers, work by competing with the amine for the nitrosating agent. researchgate.net

A variety of compounds have been investigated for their inhibitory effects. Antioxidants such as ascorbic acid (vitamin C), sodium ascorbate, and α-tocopherol (vitamin E) have demonstrated high efficacy, showing over 80% inhibition of nitrosamine formation in some studies when added at around 1% by weight. pharmaexcipients.combohrium.comresearchgate.net Other potential inhibitors include phenolic compounds like caffeic acid and ferulic acid, as well as certain amino acids such as glycine, lysine, and histidine, which have shown promise in solution-based applications. pharmaexcipients.combohrium.com The development of effective and stable inhibitors is a key area of research for improving the environmental profile of CO2 capture technologies. researchgate.netnih.gov

| Inhibitor | Type | Reported Inhibition Efficacy |

|---|---|---|

| Ascorbic Acid | Antioxidant | >80% at ~1 wt% |

| Sodium Ascorbate | Antioxidant | >80% at ~1 wt% |

| α-Tocopherol (Vitamin E) | Antioxidant | >80% at ~1 wt% |

| Caffeic Acid | Phenolic Compound | >80% at ~1 wt% |

| Ferulic Acid | Phenolic Compound | >80% at ~1 wt% |

| Glycine | Amino Acid | Promising (in solution) |

| Lysine | Amino Acid | Promising (in solution) |

| Histidine | Amino Acid | Promising (in solution) |

Thermal and Photolytic Degradation of N-Nitrosopiperazines in Aqueous Systems

In addition to inhibiting their formation, nitrosamines can be removed from process streams through degradation. N-nitrosopiperazine is thermally stable up to 150°C. nih.gov However, thermal decomposition does occur under the high-temperature conditions of the stripper unit in an amine scrubbing plant. researchgate.net This decomposition is first-order with respect to the nitrosamine concentration and is dependent on the piperazine concentration and CO2 loading. researchgate.net The activation energy for the thermal decomposition of MNPZ in an 8 m PZ solution with a 0.3 mol CO2/equiv N loading is 94 kJ/mol. researchgate.net

Photolytic degradation offers another pathway for nitrosamine removal. N-nitrosopiperazine degrades slowly when exposed to broad-band UV light. nih.gov UV-based advanced oxidation processes can also be employed to break down these compounds. mdpi.com The mechanism of UV photolysis can involve the homolytic or heterolytic cleavage of the N-N bond, leading to the formation of various radical species and subsequent degradation products. mdpi.com

Environmental Chemical Pathways of N-Nitrosopiperazines

The environmental fate of N-nitrosopiperazines released from industrial facilities is a significant concern. If these compounds enter aquatic environments through wastewater discharge, their persistence and transformation pathways become important. scholaris.ca Due to their carcinogenicity, regulatory bodies have set stringent limits on the concentration of N-nitrosamines in surface waters. scholaris.ca

Studies on the hydrolytic and photolytic stability of N-nitrosopiperazine in aqueous solutions provide insight into its environmental persistence. scholaris.ca While thermally stable, its slow degradation under UV light suggests that sunlight could contribute to its eventual breakdown in surface waters. nih.gov However, the rates are slow, and the potential for accumulation in certain environmental compartments remains a topic of ongoing research. The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for monitoring the presence of N-nitrosopiperazine at trace levels in treated wastewater and environmental samples. scholaris.ca

Chemical Transformation in Water and Soil Environments

The environmental fate of synthetic organic compounds is a critical area of study in chemical and environmental engineering. Understanding the transformation pathways of these molecules in natural compartments such as water and soil is essential for assessing their persistence, mobility, and potential impact. This section focuses on the potential chemical transformations of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587) in aqueous and terrestrial environments. Direct experimental data on the environmental fate of this specific compound is limited in publicly available literature. Therefore, the following analysis is based on established principles of environmental chemistry and the known reactivity of its constituent functional groups: the N-nitroso group, the piperazine ring, and the methoxyphenyl moiety.

Transformation in Aqueous Environments

In water, organic compounds can undergo transformation through several processes, primarily hydrolysis and photodegradation.

Hydrolysis: This process involves the reaction of a substance with water. The stability of this compound to hydrolysis would largely depend on the reactivity of the N-nitroso and ether linkages. The N-nitroso bond in many nitrosamines is relatively stable to hydrolysis under neutral pH conditions. However, the degradation rate can be influenced by pH. For instance, studies on other N-nitroso compounds have demonstrated complex dependencies of the hydrolysis rate constant on pH, with different reaction paths occurring for neutral and ionized forms of the molecule. researchgate.net The ether linkage in the methoxyphenyl group is generally stable and resistant to hydrolysis except under strongly acidic conditions. amsterdamumc.nl

Photodegradation: In sunlit surface waters, direct or indirect photodegradation can be a significant transformation pathway. Aromatic compounds and molecules containing nitroso groups can absorb ultraviolet (UV) radiation, leading to their decomposition. The absorption of UV light can excite the molecule, potentially leading to the cleavage of the relatively weak N-N bond. This is a common photochemical reaction for N-nitrosamines. This process would likely result in the formation of a piperazinyl radical and a nitric oxide radical, which would subsequently undergo further reactions. The rate of photodegradation is dependent on factors such as water clarity, depth, season, latitude, and the presence of natural photosensitizers like dissolved organic matter (DOM). nih.govresearchgate.net While specific studies on this compound are not available, research on other organic micropollutants demonstrates that photolysis can lead to significant removal from the aqueous phase. mdpi.com

Transformation in Soil Environments

In the soil, the fate of an organic compound is governed by a combination of biotic and abiotic processes, including biodegradation, sorption to soil particles, and chemical degradation.

Biodegradation: This is often the most significant pathway for the breakdown of complex organic molecules in soil. Soil microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of metabolizing a wide range of organic structures. The biodegradation of this compound could potentially proceed through several mechanisms:

Denitrosation: The enzymatic removal of the nitroso group to yield 1-(4-methoxyphenyl)piperazine (B173029).

O-Demethylation: The cleavage of the methyl group from the methoxy (B1213986) moiety, resulting in the formation of a phenolic metabolite, 1-(4-hydroxyphenyl)-4-nitrosopiperazine.

Ring Cleavage: The microbial breakdown of the piperazine or aromatic ring structures. Studies on other complex heterocyclic compounds have shown that microorganisms can utilize them as a source of carbon and nitrogen. aloki.hu The rate and extent of biodegradation are highly dependent on soil properties such as organic matter content, pH, moisture, temperature, and the composition of the microbial community. aloki.hu

The potential transformation pathways and influencing factors for this compound are summarized in the table below.

Table 1: Potential Transformation Pathways for this compound

| Process | Environment | Target Functional Group(s) | Key Influencing Factors | Potential Products |

|---|---|---|---|---|

| Hydrolysis | Water | N-Nitroso, Ether Linkage | pH, Temperature | 1-(4-methoxyphenyl)piperazine, Phenolic derivatives |

| Photodegradation | Surface Water | N-Nitroso, Aromatic Ring | Sunlight Intensity, Water Clarity, Dissolved Organic Matter | 1-(4-methoxyphenyl)piperazine, Ring-opened products |

| Biodegradation | Soil, Water | Piperazine Ring, Methoxyphenyl Group, N-Nitroso Group | Microbial Population, Temperature, pH, Moisture, Oxygen | 1-(4-methoxyphenyl)piperazine, 1-(4-hydroxyphenyl)-4-nitrosopiperazine |

| Sorption | Soil | Entire Molecule | Soil Organic Matter, Clay Content, pH | Not Applicable (Phase transfer, not transformation) |

To provide context for potential degradation rates, the following table presents findings from studies on other organic micropollutants in aqueous environments. It is important to note that these values are for different compounds and serve only as an illustration of typical degradation kinetics.

Table 2: Examples of Photodegradation Rates for Select Pharmaceutical Compounds in Water

| Compound | Type | Conditions | Half-life (t½) | Reference |

|---|---|---|---|---|

| Propranolol | Pharmaceutical | UV Irradiation, Degussa P25 TiO₂ | 1.9 min | nih.gov |

| Mebeverine | Pharmaceutical | UV Irradiation, Degussa P25 TiO₂ | 2.1 min | nih.gov |

| Carbamazepine | Pharmaceutical | UV Irradiation, Degussa P25 TiO₂ | 3.2 min | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methoxyphenyl)piperazine |

| 1-(4-hydroxyphenyl)-4-nitrosopiperazine |

| Propranolol |

| Mebeverine |

| Carbamazepine |

| Sulfamethoxazole |

Future Directions and Emerging Research Areas in 1 4 Methoxyphenyl 4 Nitrosopiperazine Chemistry

Development of Green Chemistry Approaches for N-Nitrosopiperazine Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the synthesis and degradation of N-nitrosamines to reduce the use of hazardous substances and minimize environmental impact.

Synthesis: Future synthetic methodologies will likely move away from traditional nitrosating agents that require harsh acidic conditions. A promising green approach is the use of tert-butyl nitrite (B80452) (TBN) for the N-nitrosation of secondary amines. rsc.orgrsc.org This method offers several advantages, including solvent-free conditions, absence of metal or acid catalysts, and high yields. rsc.orgrsc.org Such a protocol could be adapted for the synthesis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (B6179587) from its secondary amine precursor, 1-(4-Methoxyphenyl)piperazine (B173029), thereby reducing waste and avoiding corrosive reagents. rsc.orgrsc.org

Degradation: Environmentally benign degradation methods are a critical area of research. Photolysis, the degradation of compounds using light, has been identified as a viable method for breaking down nitrosamines. acs.orgnih.govnih.gov Studies have shown that N-nitrosopiperazine can be slowly degraded by exposure to UV light. nih.govresearchgate.net The efficiency of photolytic degradation can be enhanced through Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals. pacewater.comresearchgate.net Techniques such as UV/H₂O₂ and UV/sulfite have proven effective in degrading N-nitrosodimethylamine (NDMA) and could be explored for this compound. pacewater.commdpi.com Another avenue is photocatalytic degradation using materials like N-doped TiO₂, which can utilize simulated sunlight to break down contaminants. mdpi.com

| Approach | Method | Key Advantages | Potential Application to this compound |

|---|---|---|---|

| Synthesis | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free, high yield. rsc.orgrsc.org | Direct, cleaner synthesis from 1-(4-Methoxyphenyl)piperazine. |

| Degradation | UV Photolysis | Chemical-free degradation, effective for N-N bond cleavage. acs.orgnih.gov | Environmentally friendly breakdown in contaminated water. nih.govresearchgate.net |

| Degradation | Advanced Oxidation Processes (AOPs) (e.g., UV/H₂O₂, UV/TiO₂) | Enhanced degradation rates via highly reactive radicals. pacewater.com | More rapid and complete destruction in treatment facilities. |

| Degradation | Advanced Reduction Processes (ARPs) (e.g., UV/Sulfite) | Effective under alkaline conditions, high removal efficiency. mdpi.com | Alternative degradation pathway, especially in oxygen-depleted environments. |

Integration of Machine Learning and AI in Predicting N-Nitrosopiperazine Reactivity and Synthesis

In the context of this compound, AI and ML could be used to:

Predict Formation Risk: Analyze the manufacturing process of related active pharmaceutical ingredients (APIs) to identify conditions (e.g., presence of residual nitrosating agents, specific pH or temperature ranges) that could lead to its formation as an impurity. resolvemass.cazamann-pharma.com

Model Reactivity: Utilize computational chemistry approaches like Density Functional Theory (DFT) to calculate activation energies for its formation and degradation pathways. elifesciences.orgresearchgate.netnih.gov This can provide insights into its stability and potential interactions.

Optimize Synthesis: Supervised ML models can be trained on experimental data to predict reaction yields, helping to optimize synthetic routes for efficiency and purity. ucla.edu This approach could accelerate the development of green synthesis methods.